Cas no 2248401-25-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate)

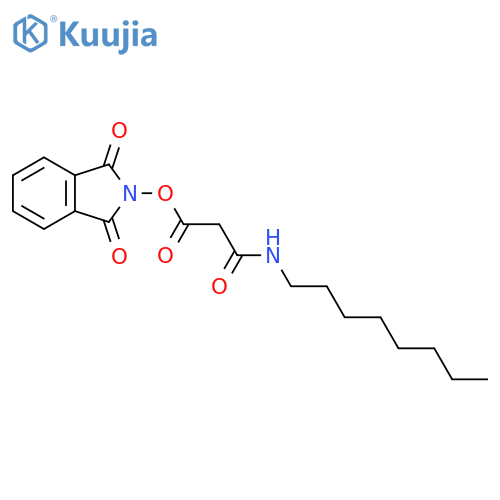

2248401-25-2 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate

- 2248401-25-2

- EN300-6519971

-

- インチ: 1S/C19H24N2O5/c1-2-3-4-5-6-9-12-20-16(22)13-17(23)26-21-18(24)14-10-7-8-11-15(14)19(21)25/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,22)

- InChIKey: DIAPTAIHOXTVSF-UHFFFAOYSA-N

- ほほえんだ: O(C(CC(NCCCCCCCC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 360.16852187g/mol

- どういたいしつりょう: 360.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 11

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519971-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 0.25g |

$999.0 | 2025-03-14 | |

| Enamine | EN300-6519971-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 5.0g |

$3147.0 | 2025-03-14 | |

| Enamine | EN300-6519971-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 2.5g |

$2127.0 | 2025-03-14 | |

| Enamine | EN300-6519971-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 0.1g |

$956.0 | 2025-03-14 | |

| Enamine | EN300-6519971-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 10.0g |

$4667.0 | 2025-03-14 | |

| Enamine | EN300-6519971-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 1.0g |

$1086.0 | 2025-03-14 | |

| Enamine | EN300-6519971-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 0.5g |

$1043.0 | 2025-03-14 | |

| Enamine | EN300-6519971-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate |

2248401-25-2 | 95.0% | 0.05g |

$912.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2248401-25-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬